Ozarelix

Catalog No.
S548652
CAS No.
295350-45-7
M.F
C72H96ClN17O14
M. Wt
1459.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ozarelix

CAS Number

295350-45-7

Product Name

Ozarelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C72H96ClN17O14

Molecular Weight

1459.1 g/mol

InChI

InChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1

InChI Key

KATZUZNTRINHDT-HALMFYTRSA-N

SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Ac-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-NMe-Tyr-D-Hcit-Nle-Arg-Pro-D-Ala-NH2, ozarelix

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Description

The exact mass of the compound Ozarelix is 1457.70112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-proliferative Effects:

Studies suggest Ozarelix might inhibit the growth and proliferation of cancer cells. Research published in "The Prostate" explored its effects on prostate cancer cell lines. The findings indicated Ozarelix could induce cell cycle arrest and apoptosis (programmed cell death) in these cells [].

Targeting Signaling Pathways:

Ozarelix may interfere with specific signaling pathways involved in cancer progression. A study published in "Steroid Receptors: Advances in Research and Application" examined its interaction with the androgen receptor, a crucial player in prostate cancer development []. While the exact mechanism requires further investigation, Ozarelix's potential to disrupt this pathway holds promise.

Combination Therapy Potential:

Research suggests Ozarelix might be beneficial when combined with other cancer treatments. Studies have explored its use alongside conventional therapies like chemotherapy and radiation []. The idea is that Ozarelix could enhance the efficacy of these treatments while potentially reducing side effects.

Ozarelix is a peptide-based gonadotropin-releasing hormone antagonist, specifically classified as a fourth-generation antagonist. It is primarily designed to inhibit the action of gonadotropin-releasing hormone, thereby affecting the secretion of luteinizing hormone and follicle-stimulating hormone. This mechanism is crucial in the management of hormone-sensitive conditions, particularly prostate cancer and benign prostatic hyperplasia. Ozarelix is also known by its developmental code names D-63153 and SPI-153 .

Ozarelix exhibits significant biological activity by inducing apoptosis in hormone-refractory prostate cancer cells. It modulates the expression and activity of death receptors, which are vital for programmed cell death. Additionally, it causes cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation . Its efficacy has been demonstrated in preclinical studies focusing on androgen receptor-negative prostate cancer cells .

The synthesis of Ozarelix involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids to form the peptide chain, ensuring high purity and yield. The synthesis process may include coupling agents and protecting groups to facilitate the formation of specific peptide bonds while preventing unwanted reactions .

Ozarelix is primarily investigated for its therapeutic applications in:

  • Prostate Cancer: It is used to manage advanced cases and hormone-refractory types.
  • Benign Prostatic Hyperplasia: Clinical trials are ongoing to assess its effectiveness in reducing symptoms associated with this condition .
  • Research: It serves as a valuable tool in studying hormonal pathways and their implications in various cancers.

Interaction studies indicate that Ozarelix can significantly alter cellular signaling pathways by binding to gonadotropin-releasing hormone receptors. Research has shown that it can interact with polyelectrolytes, leading to conformational changes that enhance its biological activity. These studies utilize techniques such as UV spectroscopy to confirm changes in conformation upon interaction with different substrates .

Ozarelix shares similarities with several other gonadotropin-releasing hormone antagonists. Here are some comparable compounds:

Compound NameClassUnique Features
DegarelixGonadotropin-Releasing Hormone AntagonistAdministered via subcutaneous injection; rapid onset of action
AbarelixGonadotropin-Releasing Hormone AntagonistFirst-generation antagonist; less selective than Ozarelix
RelugolixGonadotropin-Releasing Hormone AntagonistOral formulation; recently approved for prostate cancer treatment
CetrorelixGonadotropin-Releasing Hormone AntagonistPrimarily used in controlled ovarian stimulation

Uniqueness of Ozarelix: Ozarelix stands out due to its fourth-generation formulation, which provides enhanced selectivity and potency compared to earlier generations. Its ability to induce apoptosis specifically in hormone-refractory cancer cells makes it particularly valuable in oncology research and treatment strategies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

15

Exact Mass

1457.7011185 g/mol

Monoisotopic Mass

1457.7011185 g/mol

Heavy Atom Count

104

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q1IF8M2YL3

Sequence

XXXSYXXRPA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

Ozarelix is a highly modified, fourth generation linear decapeptide with gonadotropin-releasing hormone (GnRH or LHRH) antagonizing properties. Ozarelix competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with hormonally dependent disease states such as hormone-dependent prostate cancer.

Pictograms

Health Hazard

Health Hazard

Other CAS

295350-45-7

Wikipedia

Ozarelix

Dates

Modify: 2024-02-18
1: Festuccia C, Dondi D, Piccolella M, Locatelli A, Gravina GL, Tombolini V, Motta M. Ozarelix, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors. Prostate. 2010 Apr 5;70(12):1340-1349. [Epub ahead of print] PubMed PMID: 20623634.
2: Schneider A, Lang A, Naumann W. Fluorescence Spectroscopic Determination of the Critical Aggregation Concentration of the GnRH Antagonists Cetrorelix, Teverelix and Ozarelix. J Fluoresc. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20514551.
3: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Dec;29(10):697-735. PubMed PMID: 18200333.
4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

Explore Compound Types